molecular formula C8H11ClN2O2 B8136168 2-Amino-6-carbethoxypyridine hydrochloride

2-Amino-6-carbethoxypyridine hydrochloride

Cat. No. B8136168
M. Wt: 202.64 g/mol
InChI Key: PQXKJNYFTRVYAJ-UHFFFAOYSA-N
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Patent
US06689754B1

Procedure details

A suspension of 2-aminopyridine-6-carboxylic acid (2 g) in EtOH (10.0 mL) and 4N HCl/dioxane (10.0 mL) was heated to reflux for 16 hours under anhydrous conditions. The reaction mixture was then concentrated to dryness and the residue was dried in a desiccator under vacuum to afford 2-amino-6-carbethoxypyridine hydrochloride as a white powder (1.6 g). 1H-NMR (DMSO-d6) δ 8.3 (br), 7.94 (m, 1H), 7.37 (d, 1H, J=7.2 Hz), 7.22 (dd, 1H, J=8.7 Hz), 4.37 (q, 2H, J=7.2 Hz), 1.32 (t, 3H, J=7.2 Hz); FAB MS m/z 167 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([OH:10])=[O:9])[N:3]=1.[ClH:11].O1CCO[CH2:14][CH2:13]1>CCO>[ClH:11].[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([O:10][CH2:13][CH3:14])=[O:9])[N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours under anhydrous conditions
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was dried in a desiccator under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=NC(=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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